molecular formula C16H11ClN2OS B5131801 2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole

2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole

Cat. No. B5131801
M. Wt: 314.8 g/mol
InChI Key: HABUTJAZJPACAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole, also known as CMIO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The unique chemical structure of CMIO makes it an attractive candidate for drug development, and its mechanism of action has been extensively investigated.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. 2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell proliferation and survival. It has also been shown to inhibit the activation of Akt, a signaling pathway that is involved in cell growth and survival. Additionally, 2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole has also been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta and reducing oxidative stress. Additionally, 2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole in lab experiments is its potency and specificity. 2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole has been shown to have a high degree of selectivity for its target enzymes and signaling pathways, which makes it an attractive candidate for drug development. Additionally, 2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole has been shown to have low toxicity in normal cells, which reduces the risk of side effects. However, one of the limitations of using 2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole in lab experiments is its solubility. 2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole has low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole. One potential application is in the development of novel cancer therapies. 2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole has been shown to have potent anti-cancer activity, and further research is needed to determine its efficacy in vivo. Additionally, 2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole has been shown to have neuroprotective effects, and further research is needed to determine its potential use in the treatment of neurodegenerative diseases. Finally, the optimization of the synthesis of 2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole could lead to the development of more potent and selective analogs.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole involves the reaction of 2-chlorobenzoic acid with 2-aminothiophenol in the presence of phosphorus oxychloride and dimethylformamide. The resulting intermediate is then reacted with 4-methoxyaniline to yield 2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole. The synthesis of 2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole has been optimized to improve its yield and purity.

Scientific Research Applications

2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease.

properties

IUPAC Name

2-(2-chlorophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c1-20-10-6-7-14-15(8-10)21-16-18-13(9-19(14)16)11-4-2-3-5-12(11)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABUTJAZJPACAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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